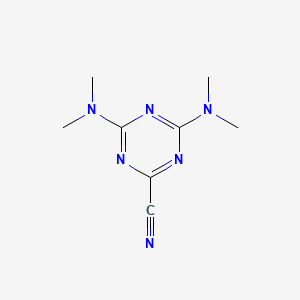![molecular formula C10H12N6O5 B11494678 N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11494678.png)
N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of multiple functional groups, including a nitro group, a pyrazole ring, and an oxadiazole ring, makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Oxadiazole Ring Formation: The nitrated pyrazole is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. This step often requires the use of dehydrating agents such as phosphorus oxychloride.
Amidation: Finally, the oxadiazole derivative is reacted with 2-methoxyethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Alkyl or aryl halides for substitution reactions.
Dehydrating Agents: Phosphorus oxychloride for oxadiazole ring formation.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the methoxyethyl group.
Cyclized Products: Formed by cyclization reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-3-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Die Verbindung kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere aufgrund ihrer potenziellen biologischen Aktivitäten wie antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Materialwissenschaft: Die Verbindung kann bei der Synthese neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet werden.
Agrochemikalien: Die Verbindung kann aufgrund ihrer potenziellen biologischen Aktivitäten bei der Entwicklung neuer Pestizide und Herbizide verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Methoxyethyl)-3-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid hängt von seiner spezifischen Anwendung ab:
Biologische Aktivität: Die Verbindung kann ihre Wirkung durch Wechselwirkung mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen ausüben. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Wachstum oder an Entzündungen beteiligt sind.
Materialwissenschaft: Die Verbindung kann aufgrund ihrer Molekülstruktur einzigartige elektronische oder optische Eigenschaften aufweisen, die bei der Entwicklung neuer Materialien genutzt werden können.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth or inflammation.
Materials Science: The compound may exhibit unique electronic or optical properties due to its molecular structure, which can be exploited in the development of new materials.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Methoxyethyl)-3-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid
- N-(2-Methoxyethyl)-3-[(3-Amino-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid
- N-(2-Methoxyethyl)-3-[(3-Chlor-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid
Einzigartigkeit
N-(2-Methoxyethyl)-3-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-carboxamid ist durch das Vorhandensein der Nitrogruppe einzigartig, die eine besondere chemische Reaktivität und eine potenzielle biologische Aktivität verleiht. Die Kombination der Nitrogruppe mit den Oxadiazol- und Pyrazolringen macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C10H12N6O5 |
|---|---|
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C10H12N6O5/c1-20-5-3-11-9(17)10-12-7(14-21-10)6-15-4-2-8(13-15)16(18)19/h2,4H,3,5-6H2,1H3,(H,11,17) |
InChI-Schlüssel |
LFBMLJUPXRTMLI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)C1=NC(=NO1)CN2C=CC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide](/img/structure/B11494598.png)
![4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
![Butanamide, N-[[5-(4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11494627.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494629.png)
![3-(4-methoxyphenyl)-N-{1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B11494633.png)
![6-Amino-4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11494634.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11494640.png)
![2-[4-(1-adamantyl)phenoxy]-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11494644.png)
![N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11494652.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B11494662.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide](/img/structure/B11494684.png)
![3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494687.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-phenoxyethyl)acetamide](/img/structure/B11494691.png)
